X-ray Crystallographic Validation of 1-Propyl Substituent Binding to VIM-2 Active Site
The co-crystal structure of VIM-2 metallo-β-lactamase with 1-propyl-1H-imidazole-2-carboxylic acid (PDB ID: 7DU1) provides direct atomic-level evidence of the propyl substituent's interaction with the enzyme's flexible active-site loops [1]. This structural engagement is unique to the 1-propyl derivative and is not observed in the co-crystal structures of the unsubstituted or methyl-substituted analogs, which show reduced or no interaction with these critical loops [2].
| Evidence Dimension | Crystallographic resolution and loop engagement |
|---|---|
| Target Compound Data | 1.79 Å resolution co-crystal structure with VIM-2 MBL; propyl substituent interacts with flexible loops |
| Comparator Or Baseline | 1H-imidazole-2-carboxylic acid (ICA) and methyl-substituted analogs |
| Quantified Difference | Presence of loop interaction (vs. absence in ICA and methyl analogs) |
| Conditions | X-ray diffraction of VIM-2 MBL co-crystallized with ligand |
Why This Matters
This structural evidence confirms that the 1-propyl substituent confers a specific binding mode that is essential for potent VIM-2 inhibition, providing a rational basis for selecting this compound over shorter-chain analogs in medicinal chemistry campaigns.
- [1] RCSB Protein Data Bank. (2022). 7DU1: Crystal structure of VIM-2 MBL in complex with 1-propyl-1H-imidazole-2-carboxylic acid. Deposited 2021-01-07, Released 2022-01-19. View Source
- [2] Yan, Y.-H., Li, W., Chen, W., Li, C., Zhu, K. R., Deng, J., ... & Li, G.-B. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-beta-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. View Source
